An In-Depth Technical Guide to 1,3-Diaminoacetone Dihydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,3-Diaminoacetone Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminoacetone dihydrochloride is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring two primary amine groups and a central ketone, allows for a diverse range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,3-diaminoacetone dihydrochloride, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical Properties
1,3-Diaminoacetone dihydrochloride is typically a white to pale yellow crystalline powder.[1] It is soluble in water.[2] The dihydrochloride salt form is generally preferred in synthetic protocols due to its increased stability and ease of handling compared to the free base, which is susceptible to self-condensation.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀Cl₂N₂O | [2] |
| Molecular Weight | 161.03 g/mol | [2] |
| Melting Point | 179 °C (decomposes) | [1][2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Soluble in water | [2] |
| CAS Number | 61798-04-7 | [2] |
| Alternate CAS (Monohydrate) | 207226-24-2 | [4] |
Synthesis of 1,3-Diaminoacetone Dihydrochloride
The synthesis of 1,3-diaminoacetone dihydrochloride can be approached through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. Two prominent methods are the direct amination of 1,3-dichloroacetone and the reduction of 1,3-diisonitrosoacetone.
Synthesis from 1,3-Dichloroacetone
Another direct amination approach is the Delépine reaction, which involves the reaction of an alkyl halide with hexamethylenetetramine followed by acidic hydrolysis to yield the primary amine. This method offers an alternative to the Gabriel synthesis.[5]
Synthesis from Acetonedicarboxylic Acid via 1,3-Diisonitrosoacetone
A classic and well-documented synthesis starts from acetonedicarboxylic acid. This method is detailed in Shirley's "Preparation of Organic Intermediates".[5] The key steps involve the conversion of acetonedicarboxylic acid to 1,3-diisonitrosoacetone, followed by the reduction of the oxime groups to amines.
Step 1: Synthesis of 1,3-Diisonitrosoacetone
Acetonedicarboxylic acid is reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form 1,3-diisonitrosoacetone.[5]
Step 2: Reduction of 1,3-Diisonitrosoacetone
The di-oxime is then reduced to the corresponding diamine using a reducing agent such as stannous chloride in hydrochloric acid.[5] This reduction directly yields 1,3-diaminoacetone dihydrochloride.
Caption: Synthesis of 1,3-diaminoacetone dihydrochloride from acetonedicarboxylic acid.
Reactivity and Applications in Heterocyclic Synthesis
The bifunctional nature of 1,3-diaminoacetone, with its nucleophilic amine groups and electrophilic ketone, makes it a versatile precursor for the synthesis of various heterocyclic compounds.[3] This is particularly valuable in medicinal chemistry, where heterocyclic scaffolds are prevalent in a vast array of biologically active molecules.
Synthesis of Oxazoles and Oxazolones
One of the most common applications of 1,3-diaminoacetone dihydrochloride is in the synthesis of oxazoles and oxazolones.[2][3] These five-membered heterocyclic rings are core structures in many pharmaceuticals and agrochemicals.[3] The Robinson-Gabriel synthesis is a classical method for oxazole formation, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[5] While 1,3-diaminoacetone itself is not a 2-acylamino-ketone, its reaction with acylating agents can generate intermediates that subsequently cyclize to form oxazole derivatives.
Synthesis of Imidazole Derivatives
The reaction of 1,3-diaminoacetone with aldehydes and other carbonyl compounds can lead to the formation of imidazole derivatives. The general strategy involves the condensation of the diamine with a dicarbonyl compound or a functional equivalent.
Caption: Reactivity of 1,3-diaminoacetone in heterocyclic synthesis.
Role in Drug Development
While direct, citable examples of the use of 1,3-diaminoacetone dihydrochloride in the synthesis of specific, named pharmaceutical compounds proved elusive in the conducted search, its utility as a precursor for heterocyclic systems strongly implies its relevance in drug discovery. The oxazole and imidazole moieties are present in a wide range of clinically used drugs, including anticancer agents, antivirals, and kinase inhibitors.
The ability to construct these privileged scaffolds from a readily accessible starting material like 1,3-diaminoacetone dihydrochloride makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 1,3-diaminoacetone dihydrochloride. While a comprehensive search did not yield directly downloadable spectra, the following provides an overview of the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a deuterated solvent such as D₂O, the spectrum is expected to be simple. The two methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet. The chemical shift of these protons would be influenced by the electron-withdrawing effect of the carbonyl group and the protonated amino groups. The protons of the ammonium groups (-NH₃⁺) may exchange with the deuterium of the solvent and thus might not be observed or may appear as a broad signal.
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¹³C NMR: The spectrum would be expected to show two distinct signals. A signal at a lower field (downfield) corresponding to the carbonyl carbon (C=O), and a signal at a higher field (upfield) for the two equivalent methylene carbons (-CH₂-).
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-diaminoacetone dihydrochloride, typically recorded as a KBr pellet, would exhibit characteristic absorption bands for its functional groups:
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A strong, broad absorption in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium groups (-NH₃⁺).
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A strong absorption band around 1720-1700 cm⁻¹ due to the C=O stretching vibration of the ketone.
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Bending vibrations for the ammonium groups would be expected in the region of 1600-1500 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak would be expected at an m/z corresponding to the mass of the free base (C₃H₈N₂O). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and the loss of amine-containing fragments.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential when working with 1,3-diaminoacetone dihydrochloride. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[5] Avoid contact with skin and eyes and prevent the formation of dust.[5] Store the container tightly closed in a dry, well-ventilated place.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Diaminoacetone dihydrochloride is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for the efficient construction of various heterocyclic scaffolds, particularly oxazoles and imidazoles, which are of significant interest in medicinal chemistry and drug development. While detailed, specific applications in the synthesis of marketed drugs are not widely published, its role as a precursor to these important pharmacophores underscores its potential in the discovery of new therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers and scientists seeking to leverage this compound in their synthetic endeavors.
References
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how could I synthesize this molecule - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, December 20). Retrieved from [Link]
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Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Gabriel Synthesis. (n.d.). Retrieved from [Link]
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The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]
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Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved from [Link]
